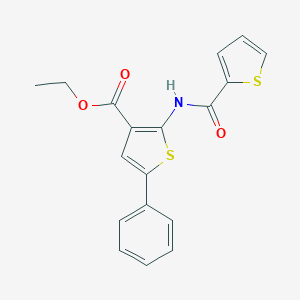![molecular formula C22H15N3OS B381752 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 315683-77-3](/img/structure/B381752.png)
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines quinoline, thieno[2,3-d]pyrimidine, and p-tolyl moieties. The presence of these functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Quinolin-8-yloxy Group: This step involves the nucleophilic substitution reaction where quinolin-8-ol reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.
Attachment of the p-Tolyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or thieno[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby exerting its biological effects. Pathways involved may include signal transduction cascades, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Quinoline Derivatives: Compounds with the quinoline moiety are known for their diverse pharmacological properties.
Pyrimidine Derivatives: These compounds are widely studied for their roles in medicinal chemistry.
Uniqueness
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to the combination of its three distinct functional groups, which confer a broad spectrum of biological activities. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCXIKAWTUGIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381670.png)
![Ethyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381672.png)
![Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381673.png)
![Ethyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381674.png)
![Ethyl 2-[({[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381675.png)
![Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381676.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B381678.png)

![3-Amino-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381684.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B381685.png)
![3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381687.png)
![3-[(3,4-dimethoxybenzylidene)amino]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381689.png)
![3-{[(5-methyl-2-furyl)methylene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381691.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381692.png)
